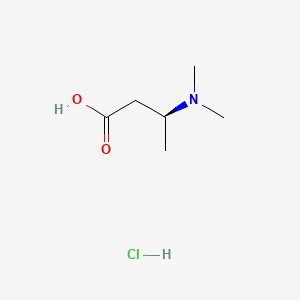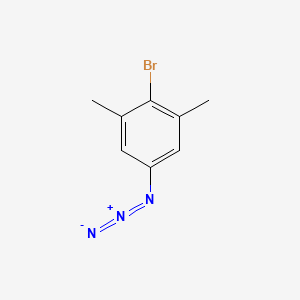
5-Azido-2-bromo-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-bromo-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, which also contains two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-1,3-dimethylbenzene typically involves a multi-step process. One common method starts with the bromination of 1,3-dimethylbenzene to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Azido-2-bromo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Various Nucleophiles: Used for substitution reactions.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry: 5-Azido-2-bromo-1,3-dimethylbenzene is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in click chemistry for the formation of triazoles .
Biology and Medicine: In biological research, this compound can be used to label biomolecules through azide-alkyne cycloaddition reactions. This labeling is useful in studying biological processes and developing diagnostic tools.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Azido-2-bromo-1,3-dimethylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and substitution. These reactions often involve the formation of reactive intermediates, which can then interact with other molecules to form the desired products .
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-dimethylbenzene: Lacks the azido group and thus has different reactivity.
5-Azido-1,3-dimethylbenzene: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: 5-Azido-2-bromo-1,3-dimethylbenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
5-azido-2-bromo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
Clé InChI |
ZWPXLZSSWMEUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


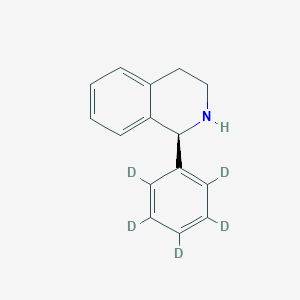
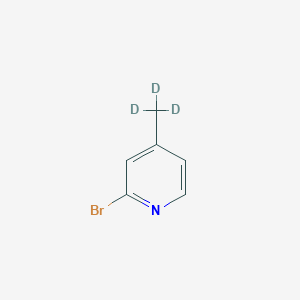

![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)
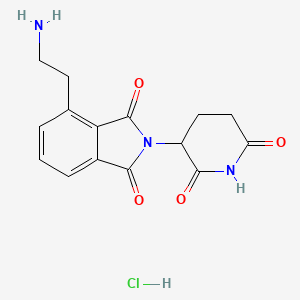


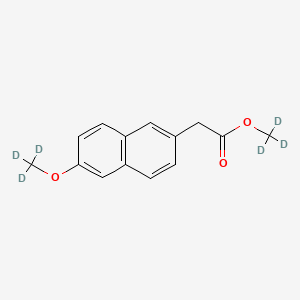
![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)
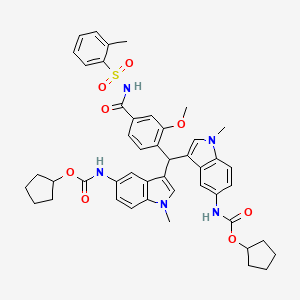
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)


